molecular formula C14H24N2O7 B8204786 Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate

Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate

Cat. No.: B8204786
M. Wt: 332.35 g/mol
InChI Key: RCSGZKJWZFHZJH-RIHXGJNQSA-N
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Description

Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate: is a complex organic compound that features a furo[2,3-c]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:

    Formation of the furo[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the tert-butyl group: This step often involves alkylation reactions.

    Aminomethylation: This step introduces the aminomethyl group, often through reductive amination.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s structure.

    Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it a valuable subject for studying various organic reactions.

Biology

    Biological activity: The compound may exhibit biological activity, making it of interest in drug discovery and development.

Medicine

    Pharmaceutical applications: Potential use as a drug or drug precursor, particularly if it exhibits therapeutic properties.

Industry

    Material science: The compound’s unique properties may make it useful in the development of new materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R,3aR,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate
  • tert-butyl (2R,3aR,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate;hydrochloride

Uniqueness

The compound’s uniqueness lies in its specific structural features, such as the furo[2,3-c]pyrrole core and the presence of multiple functional groups. These features may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

tert-butyl (2R,3aR,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.C2H2O4/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14;3-1(4)2(5)6/h8-10H,4-7,13H2,1-3H3;(H,3,4)(H,5,6)/t8-,9-,10+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSGZKJWZFHZJH-RIHXGJNQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](O[C@H]2C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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